nickel(II) fluoborate - [Ni(OBF3)]
Description
Chemical Identity and Structural Features
The International Union of Pure and Applied Chemistry (IUPAC) designates nickel(II) fluoborate as nickel(2+) ditetrafluoroborate , reflecting its ionic composition comprising a $$ \text{Ni}^{2+} $$ cation coordinated by two $$ \text{BF}4^- $$ anions. The tetrafluoroborate anion adopts a tetrahedral geometry, with boron at the center bonded to four fluorine atoms. In the crystalline hexahydrate form, water molecules occupy the coordination sphere of the nickel ion, forming an octahedral $$ [\text{Ni(H}2\text{O)}6]^{2+} $$ complex that interacts electrostatically with the $$ \text{BF}4^- $$ counterions.
Table 1: Key Molecular Parameters of Nickel(II) Fluoborate
| Property | Anhydrous Form | Hexahydrate Form |
|---|---|---|
| Molecular Formula | $$ \text{Ni(BF}4\text{)}2 $$ | $$ \text{Ni(BF}4\text{)}2 \cdot 6\text{H}_2\text{O} $$ |
| Molecular Weight (g/mol) | 232.31 | 340.32 |
| Crystal System | Trigonal | Monoclinic |
| Solubility in Water | 1.47 g/cm³ | 1.40–1.50 g/cm³ |
| Common Synonyms | Nickel tetrafluoroborate, Nickel borofluoride | Nickel(II) tetrafluoroborate hexahydrate |
The compound’s aliases, including nickel tetrafluoroborate and nickel borofluoride , originate from its synthetic relationship to tetrafluoroboric acid ($$ \text{HBF}4 $$). X-ray diffraction studies of related nickel complexes reveal that the $$ \text{BF}4^- $$ anion typically behaves as a weakly coordinating ligand, though it can participate in bridging interactions between metal centers under specific conditions.
Historical Development in Coordination Chemistry
The discovery of nickel(II) fluoborate coincided with advancements in nickel electroplating technologies during the 1940s. Early syntheses involved treating nickel carbonate ($$ \text{NiCO}_3 $$) with tetrafluoroboric acid, yielding aqueous solutions suitable for industrial plating baths. By the 1960s, its role expanded into coordination chemistry, particularly as a precursor for nickel complexes with phosphine and nitrogen-donor ligands.
A landmark study in 1989 demonstrated the compound’s utility in synthesizing cationic nickel complexes with triphenylphosphine ligands. Researchers combined $$ \text{Ni(BF}4\text{)}2 $$ with sodium azide ($$ \text{NaN}3 $$) and trimethylphosphine ($$ \text{PMe}3 $$) to produce $$ [\text{Ni(N}3\text{)(PMe}3\text{)}4]\text{BF}4 $$, a violet crystalline material characterized by unusual azide coordination geometry. This work underscored the $$ \text{BF}_4^- $$ anion’s capacity to stabilize cationic metal centers without participating in strong coordination—a property critical for catalytic applications.
Table 2: Historical Milestones in Nickel(II) Fluoborate Chemistry
The compound’s integration into battery research emerged in the 21st century, with studies highlighting its potential as an electrolyte component in rechargeable systems. Its high ionic conductivity and stability under electrochemical cycling conditions made it a candidate for next-generation energy storage technologies. Concurrently, advances in crystallography clarified the structural nuances of $$ \text{BF}_4^- $$ interactions in nickel complexes, challenging earlier assumptions about its purely non-coordinating nature.
Properties
CAS No. |
108882-04-8 |
|---|---|
Molecular Formula |
C23H39B |
Synonyms |
nickel(II) fluoborate - [Ni(OBF3)] |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical and Structural Properties
| Compound | Formula | Solubility (H₂O) | Decomposition Temp. (°C) | Key Structural Features |
|---|---|---|---|---|
| Nickel(II) Fluoborate | Ni(BF₄)₂·6H₂O | High | 122 | Tetrafluoroborate anion (BF₄⁻) |
| Nickel Sulfamate | Ni(SO₃NH₂)₂·4H₂O | Moderate | 200 | Sulfamate ligand (low stress) |
| Nickel Chloride | NiCl₂·6H₂O | High | 140 | Chloride ions (high conductivity) |
| Nickel Sulfate | NiSO₄·6H₂O | High | 840 | Sulfate anion (common in Watts baths) |
| Nickel Fluoride | NiF₂ | Low | 1,450 | Ionic lattice (passivation uses) |
Notes:
Electroplating Performance
Table 1: Operating Conditions for Nickel Electroplating Baths
| Bath Type | Composition (g/L) | pH | Temp. (°C) | Current Density (A/dm²) |
|---|---|---|---|---|
| Fluoborate | Ni(BF₄)₂ (225–300), Boric Acid (15–30) | 2.5–4.0 | 38–70 | 3–30 |
| Watts Nickel | NiSO₄ (225–410), NiCl₂ (0–15) | 1.5–4.0 | 38–70 | 1–10 |
| All-Chloride | NiCl₂ (225–300) | 1.0–4.0 | 50–70 | 2.5–10 |
Key Findings :
Table 2: Acute Toxicity (LD₅₀) of Nickel Compounds
| Compound | LD₅₀ (mg/kg, oral rat) |
|---|---|
| Nickel(II) Fluoborate | 100 |
| Nickel Fluoride | 344 |
| Nickel Chloride | 346 |
| Nickel Sulfate | 344 |
Notes:
Functional Advantages and Limitations
- Fluoborate vs. Sulfamate :
- Fluoborate vs. Chloride :
- Chloride baths offer cost efficiency but produce harder, less ductile deposits .
Preparation Methods
Acid-Base Neutralization
The most widely employed method involves the reaction of nickel(II) oxide (NiO) or nickel(II) hydroxide (Ni(OH)₂) with fluoroboric acid (HBF₄). This acid-base neutralization proceeds as follows:
Reaction:
Procedure:
-
Mixing: Ni(OH)₂ is gradually added to a 20–40% (w/w) aqueous HBF₄ solution at room temperature.
-
Stirring: The mixture is stirred for 1–2 hours to ensure complete dissolution.
-
Crystallization: The solution is evaporated under reduced pressure, yielding Ni(BF₄)₂·6H₂O crystals .
Optimized Parameters:
| Parameter | Optimal Range |
|---|---|
| HBF₄ Concentration | 30–40% (w/w) |
| Reaction Temperature | 25–30°C |
| Yield | 85–91% |
This method is favored for its simplicity and high purity output, though excess HBF₄ must be removed via recrystallization to prevent byproduct formation .
Metathesis Reactions
Metathesis between nickel(II) salts and alkali metal fluoroborates offers an alternative route, particularly useful for anhydrous Ni(BF₄)₂ synthesis:
Reaction:
Procedure:
-
Dissolution: NiCl₂ and NaBF₄ are dissolved in anhydrous ethanol at a 1:2 molar ratio.
-
Precipitation: The mixture is refluxed at 80°C for 4 hours, inducing NaCl precipitation.
-
Filtration: NaCl is removed via hot filtration, and the filtrate is cooled to crystallize Ni(BF₄)₂ .
Key Considerations:
-
Solvent choice (e.g., ethanol vs. acetone) impacts reaction kinetics and product solubility.
-
Anhydrous conditions prevent hydrolysis of BF₄⁻ to HF and BO₃³⁻ .
Electrolytic Synthesis
Industrial-scale production often employs electrolysis of nickel metal in HBF₄ electrolytes:
Setup:
-
Anode: Nickel metal
-
Cathode: Platinum or stainless steel
-
Electrolyte: 40–45% (w/w) HBF₄
Reaction at Anode:
Reaction at Cathode:
Operational Parameters:
| Parameter | Optimal Range |
|---|---|
| Current Density | 8–10 mA/cm² |
| Temperature | 30–35°C |
| Ni²⁺ Concentration | 1.2–1.5 M |
This method achieves 90–95% Faradaic efficiency but requires precise pH control (3.0–3.5) to avoid Ni(OH)₂ precipitation .
Hydrothermal Synthesis
Recent advances utilize ammonium fluoroborate (NH₄BF₄) as a structure-directing agent under hydrothermal conditions:
Procedure:
-
Mixing: Ni(NO₃)₂·6H₂O and NH₄BF₄ are combined in a 1:3 molar ratio.
-
Hydrothermal Treatment: The mixture is heated at 160°C for 24 hours in a Teflon-lined autoclave.
-
Isolation: The resulting Ni(BF₄)₂ crystals are washed with ethanol and dried .
Advantages:
-
Produces phase-pure crystals with controlled morphology.
-
Scalable for nanostructured Ni(BF₄)₂ used in battery electrolytes .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid-Base Neutralization | 85–91 | 98–99 | High | Moderate |
| Metathesis | 75–80 | 95–97 | Moderate | Low |
| Electrolysis | 90–95 | 99+ | High | High |
| Hydrothermal | 70–75 | 97–98 | Low | High |
Key Insights:
-
Electrolysis is optimal for high-purity industrial applications.
-
Acid-Base Neutralization balances cost and yield for laboratory-scale synthesis.
-
Hydrothermal methods are niche, suited for specialized nanostructures .
Challenges and Mitigation Strategies
Q & A
Q. What are the standard protocols for synthesizing nickel(II) fluoborate, and what analytical methods validate its purity?
Nickel(II) fluoborate is typically synthesized by dissolving nickel carbonate (NiCO₃) or nickel oxide (NiO) in 40% fluoboric acid (HBF₄). The solution is filtered to remove impurities, and crystallization yields the hexahydrate form ([Ni(BF₄)₂·6H₂O]). Key analytical methods include:
Q. How do electroplating bath parameters influence the deposition efficiency of nickel using nickel(II) fluoborate?
Nickel(II) fluoborate baths operate under specific conditions for optimal plating (Table 1):
Q. What are the advantages of nickel(II) fluoborate over other nickel salts in electroplating?
Compared to sulfate or chloride baths, nickel(II) fluoborate offers:
- Higher solubility , enabling concentrated baths for thick coatings.
- Reduced internal stress in deposits due to the fluoborate anion’s buffering action .
- Compatibility with high-current-density applications (e.g., barrel plating) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported decomposition temperatures of nickel(II) fluoborate?
Discrepancies in thermal stability (e.g., 122°C vs. higher values) may stem from hydration state or impurities. Methodological recommendations:
Q. What mechanistic insights explain nickel(II) fluoborate’s role in catalytic decarbonylation reactions?
In nickel-catalyzed reactions (e.g., fluoroalkyl thioether synthesis), [Ni(OBF₃)] may act as a Lewis acid to polarize carbonyl groups, facilitating decarbonylation. Advanced studies should:
- Use in situ XAFS/XANES to track nickel oxidation states during catalysis.
- Perform DFT calculations to model intermediate complexes (e.g., Ni–thiolate species) .
- Analyze kinetic isotope effects to identify rate-determining steps .
Q. Why do some studies report low yields in nickel(II) fluoborate synthesis, and how can this be mitigated?
Low yields (e.g., <5% in analogous lithium fluoborate synthesis) often arise from:
Q. How does nickel(II) fluoborate compare to nickel sulfamate or chloride in specialized electroplating applications?
Comparative performance metrics (Table 2):
| Property | Ni(OBF₃) | Ni sulfamate | Ni chloride |
|---|---|---|---|
| Deposit Stress | Low | Very Low | High |
| Plating Speed | High (30 A/dm²) | Moderate (10 A/dm²) | Moderate (10 A/dm²) |
| Corrosion Resistance | Moderate | High | Low |
| Cost | Moderate | High | Low |
Ni(OBF₃) is preferred for high-speed, low-stress coatings but requires strict pH control .
Q. What strategies improve the stability of nickel(II) fluoborate electrolytes under prolonged electroplating?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
